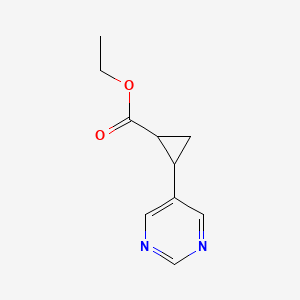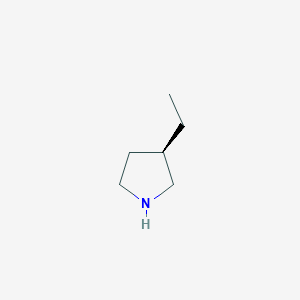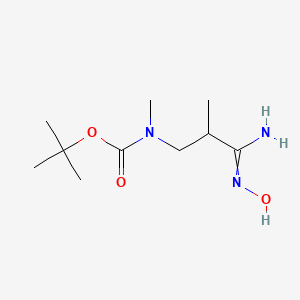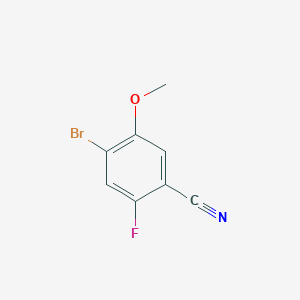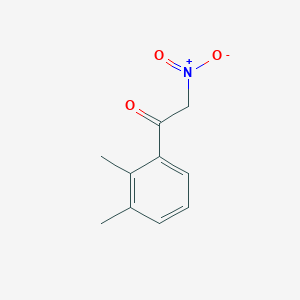
tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyimino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and hydroxylamine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group reagent. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like N,N-diisopropylethylamine (DIEA). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in the formation of diamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions[][3].
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Diamines.
Substitution: Various substituted carbamates depending on the reagent used[][3].
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its protecting group properties make it valuable in peptide synthesis and other organic transformations .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .
Medicine: Its stability and reactivity make it a promising candidate for medicinal chemistry .
Industry: In the industrial sector, the compound is used in the production of polymers and other materials. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The amino and hydroxyimino groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, forming stable complexes. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the amino group.
tert-Butyl carbamate: Lacks both the amino and hydroxyimino groups.
N-tert-Butoxycarbonylhydroxylamine: Similar but with different functional groups.
Uniqueness: tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate is unique due to the presence of both amino and hydroxyimino groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSXYTLJKCZCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


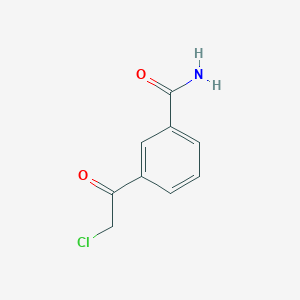
![3-Bromo-7-chloropyrido[3,4-b]pyrazine](/img/structure/B15046773.png)


